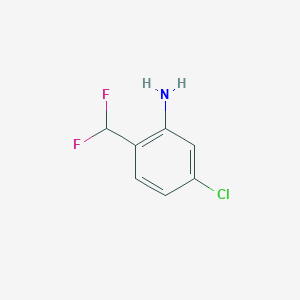
5-Chloro-2-(difluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(difluoromethyl)aniline: is an organic compound with the molecular formula C7H6ClF2N . It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by chlorine and difluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5-Chloro-2-(difluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the photoinduced difluoroalkylation of anilines . This process utilizes a visible-light organo-photocatalytic system working via oxidative quenching, providing access to a wide range of difluoroalkyl anilines under mild conditions . Another method involves the formation of an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate, which is then exploited to prepare difluoroalkyl derivatives .
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-2-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 5-Chloro-2-(difluoromethyl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
In biology and medicine, this compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its ability to modify the physical and chemical properties of materials makes it valuable in the development of new products .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethyl group can influence the compound’s reactivity and interaction with enzymes and receptors. This can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
- 2-Chloro-5-(difluoromethyl)aniline
- 5-Chloro-2-methyl aniline
- 5-Chloro-2-nitroaniline
Comparison:
Compared to similar compounds, 5-Chloro-2-(difluoromethyl)aniline is unique due to the presence of both chlorine and difluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C7H6ClF2N |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6ClF2N/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H,11H2 |
InChI Key |
OOQYZPDARHGBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)
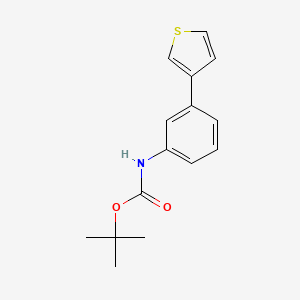

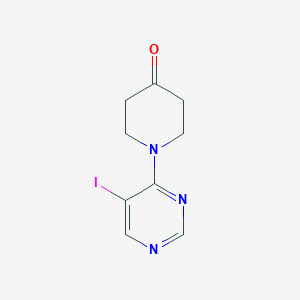

![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)



![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)
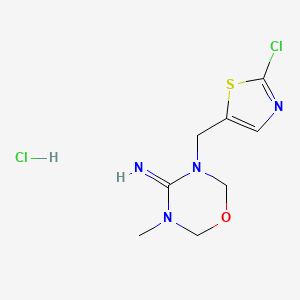
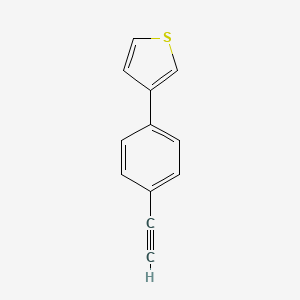
![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)
